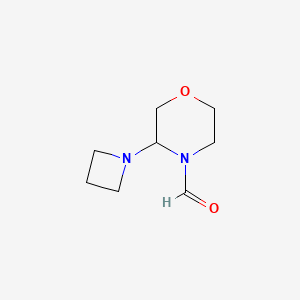![molecular formula C11H16BrNO B12071640 {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine](/img/structure/B12071640.png)
{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine is an organic compound that features a bromine atom, a propan-2-yloxy group, and a methylamine group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine typically involves multiple steps
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce dehalogenated derivatives.
Wissenschaftliche Forschungsanwendungen
{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the propan-2-yloxy group play crucial roles in binding to these targets, while the methylamine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[2-Chloro-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine: Similar structure but with a chlorine atom instead of bromine.
{[2-Bromo-5-(methoxy)phenyl]methyl}(methyl)amine: Similar structure but with a methoxy group instead of propan-2-yloxy.
{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine: Similar structure but with an ethylamine group instead of methylamine.
Uniqueness
The uniqueness of {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H16BrNO |
|---|---|
Molekulargewicht |
258.15 g/mol |
IUPAC-Name |
1-(2-bromo-5-propan-2-yloxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H16BrNO/c1-8(2)14-10-4-5-11(12)9(6-10)7-13-3/h4-6,8,13H,7H2,1-3H3 |
InChI-Schlüssel |
HAWXABNDEHCQEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=C(C=C1)Br)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[(3R)-oxolan-3-yloxy]phenyl}methanol](/img/structure/B12071561.png)

![4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine](/img/structure/B12071568.png)



![1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12071600.png)
![N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12071603.png)





